molecular formula C17H20N2O3S B11819096 3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one

3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one

Cat. No.: B11819096
M. Wt: 332.4 g/mol
InChI Key: FSINIDNYKJFPRT-UHFFFAOYSA-N
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Description

3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one is a complex organic compound that features a piperidine ring, a pyridinone moiety, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonylation reaction using tosyl chloride and a base such as pyridine.

    Formation of the Pyridinone Moiety: The pyridinone moiety can be introduced through a condensation reaction involving a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine or pyridinone rings.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the tosyl group.

    Substitution: Substituted derivatives where the tosyl group is replaced by the nucleophile.

Scientific Research Applications

3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of piperidine and pyridinone derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, while the piperidine and pyridinone rings can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-one: Features a tosyl group, piperidine ring, and pyridinone moiety.

    3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-thione: Similar structure but with a thione group instead of a pyridinone.

    3-(1-Tosylpiperidin-2-yl)pyridin-2(1H)-imine: Similar structure but with an imine group instead of a pyridinone.

Uniqueness

This compound is unique due to the presence of both a tosyl group and a pyridinone moiety, which can confer specific reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C17H20N2O3S/c1-13-7-9-14(10-8-13)23(21,22)19-12-3-2-6-16(19)15-5-4-11-18-17(15)20/h4-5,7-11,16H,2-3,6,12H2,1H3,(H,18,20)

InChI Key

FSINIDNYKJFPRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=CNC3=O

Origin of Product

United States

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